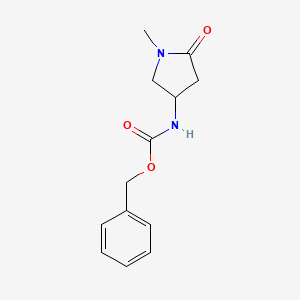

Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1790805-35-4 . Its molecular weight is 248.28 . The IUPAC name for this compound is benzyl 1-methyl-5-oxo-3-pyrrolidinylcarbamate .

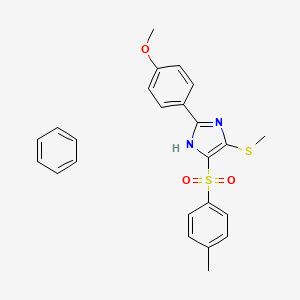

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O3/c1-15-8-11(7-12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.28 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Spectroscopic Studies and Chemical Analysis

- Rao, Prasad, Sri, and Veeraiah (2016) conducted a combined experimental and theoretical study on vibrational and electronic properties of a similar compound, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate. They analyzed its spectra and provided insights into molecular geometries and electronic properties, including nonlinear optical properties (Rao et al., 2016).

Structural and Crystallography Studies

- Das et al. (2016) synthesized and characterized two carbamate derivatives, analyzing their molecular environments and interactions. Their work highlights how molecules connected through hydrogen bonds can form structures with multiple molecules in the asymmetric unit (Das et al., 2016).

Synthesis and Application in Pharmaceuticals

- Valenta, Urban, Taimr, and Polívka (1994) explored the synthesis of 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, including 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine. This work contributes to the understanding of nootropic activity in pharmaceutical applications (Valenta et al., 1994).

Herbicidal Applications

- Lee, Park, and Kim (1989) investigated carbamates, including 1,3-Dimethyl-4-benzoyl-pyrazol-5-yl N-methylcarbamate, for their phytotoxicity on various seeds. Their findings contribute to understanding the herbicidal potential of carbamate compounds (Lee et al., 1989).

Antioxidant Research

- Tumosienė et al. (2019) synthesized a series of novel carbamates, including 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, and evaluated their antioxidant activities. Some of these compounds showed higher antioxidant activity than ascorbic acid, indicating potential therapeutic applications (Tumosienė et al., 2019).

Enzyme Inhibition Studies

- Bąk et al. (2019) designed and synthesized new benzene-based derivatives, including benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate, for their ability to inhibit acetyl- and butyrylcholinesterase enzymes. This research is significant for understanding enzyme inhibition and potential applications in treating neurological disorders (Bąk et al., 2019).

Chemical Synthesis and Functionalization

- Ghashang (2014) developed a new synthesis approach for carbamate derivatives, enhancing the understanding of chemical synthesis and functionalization of these compounds (Ghashang, 2014).

Medicinal Chemistry and Drug Design

- Temple and Rener (1992) focused on the synthesis and biological activity of carbamate derivatives, contributing to medicinal chemistry and drug design, particularly in the context of antimitotic agents (Temple & Rener, 1992).

Electrochemical Behavior in Aprotic Media

- Trazza, Andruzzi, and Carelli (1982) investigated the electrochemical behavior of dihydropyridines and tetrahydrobipyridines, including carbamate derivatives, in aprotic media, contributing to the understanding of electrochemical properties of these compounds (Trazza et al., 1982).

Eigenschaften

IUPAC Name |

benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15-8-11(7-12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZLFXVXFXIIBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)

![N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2363372.png)

![4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B2363373.png)

![N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2363379.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2363384.png)

![6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363386.png)

![4-[(4-Bromothiophen-3-yl)carbonyl]morpholine](/img/structure/B2363391.png)